molecular formula C22H28Cl2N2O3 B11457122 N,N-dicyclohexyl-2-(5,7-dichloro-6-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N,N-dicyclohexyl-2-(5,7-dichloro-6-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B11457122
M. Wt: 439.4 g/mol
InChI Key: RCCYEKSLRSXJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dicyclohexyl-2-(5,7-dichloro-6-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-2-(5,7-dichloro-6-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    N,N-Dicyclohexylation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the methyl group.

    Reduction: Reduction reactions may target the carbonyl group in the benzoxazole ring.

    Substitution: Halogen atoms (chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Investigation of its biological activity and mechanism of action.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-(5,7-dichloro-6-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores.

    Chlorinated Aromatics: Compounds with similar chlorination patterns.

    Acetamide Derivatives: Compounds with similar acetamide functional groups.

Uniqueness

The uniqueness of N,N-dicyclohexyl-2-(5,7-dichloro-6-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H28Cl2N2O3

Molecular Weight

439.4 g/mol

IUPAC Name

N,N-dicyclohexyl-2-(5,7-dichloro-6-methyl-2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C22H28Cl2N2O3/c1-14-17(23)12-18-21(20(14)24)29-22(28)25(18)13-19(27)26(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h12,15-16H,2-11,13H2,1H3

InChI Key

RCCYEKSLRSXJML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1Cl)OC(=O)N2CC(=O)N(C3CCCCC3)C4CCCCC4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.